molecular formula C11H13N3 B1624420 2-(1H-imidazol-1-yl)-1-phenylethanamine CAS No. 24169-72-0

2-(1H-imidazol-1-yl)-1-phenylethanamine

Cat. No.: B1624420
CAS No.: 24169-72-0
M. Wt: 187.24 g/mol
InChI Key: NYQHWEIQMDYXSR-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-phenylethanamine is a compound that features an imidazole ring attached to a phenylethanamine structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanamine typically involves the formation of the imidazole ring followed by its attachment to the phenylethanamine moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles, under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the phenylethanamine moiety, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenylethanamine moiety.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It has potential therapeutic applications due to its structural similarity to histamine and other bioactive amines, which can interact with various biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The phenylethanamine moiety can interact with various receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

2-(1H-imidazol-1-yl)-1-phenylethanamine can be compared to other imidazole-containing compounds, such as:

    Histamine: Both compounds contain an imidazole ring, but histamine has a different side chain, leading to distinct biological activities.

    Imidazole: The parent compound of the imidazole ring, which lacks the phenylethanamine moiety, resulting in different chemical and biological properties.

    Metronidazole: An imidazole derivative used as an antibiotic, which has different substituents on the imidazole ring compared to this compound.

The uniqueness of this compound lies in its specific combination of the imidazole ring and phenylethanamine structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQHWEIQMDYXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409373
Record name 2-(1H-imidazol-1-yl)-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24169-72-0
Record name 2-(1H-imidazol-1-yl)-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)-1-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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